

# DASA-58 as a Pyruvate Kinase M2 Activator: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |         |
|----------------|---------|
| Compound Name: | DASA-58 |
| Cat. No.:      | B606943 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to divert glucose metabolites into anabolic pathways, supporting rapid proliferation. **DASA-58** is a potent and selective small-molecule allosteric activator of PKM2. This technical guide provides an in-depth overview of **DASA-58**, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways.

## Introduction to DASA-58 and Pyruvate Kinase M2

Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 activity is allosterically regulated. In cancer cells, PKM2 is often found in a less active dimeric form, which leads to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, such as the pentose phosphate pathway, for the production of nucleotides, lipids, and amino acids necessary for cell growth and division.

**DASA-58** is a small molecule that acts as a specific activator of PKM2.<sup>[1]</sup> By binding to an allosteric site, **DASA-58** promotes the formation of the stable, highly active tetrameric form of PKM2.<sup>[2][3]</sup> This activation effectively reverses the Warburg effect by enhancing the conversion of PEP to pyruvate, thereby reducing the availability of glycolytic intermediates for anabolic processes and suppressing tumor growth.<sup>[2]</sup>

## Mechanism of Action of **DASA-58**

**DASA-58** is a potent and selective allosteric activator of PKM2.<sup>[2]</sup> Its mechanism of action involves binding to a distinct pocket at the subunit interface of the PKM2 enzyme, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the interaction between PKM2 subunits, promoting the formation of the catalytically active tetramer. By locking PKM2 in its tetrameric conformation, **DASA-58** converts the enzyme into a constitutively active state, resistant to inhibition by phosphotyrosine-containing proteins. This leads to a significant increase in pyruvate kinase activity within the cell.

The activation of PKM2 by **DASA-58** has several downstream consequences. It enhances the glycolytic flux, leading to increased pyruvate and subsequent lactate production. Furthermore, **DASA-58**-mediated activation of PKM2 has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1 $\alpha$ ) and the production of the pro-inflammatory cytokine interleukin-1 beta (IL-1 $\beta$ ).

## Quantitative Data for **DASA-58**

The following table summarizes key quantitative data for **DASA-58**'s activity and effects.

| Parameter                                         | Value                                                                 | Cell Line/System              | Reference |
|---------------------------------------------------|-----------------------------------------------------------------------|-------------------------------|-----------|
| AC50 (in vitro)                                   | 38 nM                                                                 | Recombinant PKM2              |           |
| AC90 (in vitro)                                   | 680 nM                                                                | Recombinant PKM2              |           |
| EC50 (in cells)                                   | 19.6 $\mu$ M                                                          | A549 cells                    |           |
| Effect on PK Activity in Breast Cancer Cells      | Enhanced pyruvate kinase activity with 15 $\mu$ M DASA-58 over 24-72h | Breast Cancer Cells           |           |
| Effect on Extracellular Acidification and Lactate | Increased with 30 $\mu$ M and 60 $\mu$ M DASA-58 over 0-72h           | BCa and Prostate Cancer Cells |           |
| Inhibition of Lung Metastases                     | ~6-fold reduction                                                     | PC3 cells in SCID mice        |           |

## Experimental Protocols

### Pyruvate Kinase M2 Activity Assay

This protocol describes a common indirect method to measure PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD<sup>+</sup> by LDH is monitored by the decrease in absorbance at 340 nm.

#### Materials:

- Recombinant human PKM2 or cell lysate
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl<sub>2</sub>
- Phosphoenolpyruvate (PEP) solution
- ADP solution
- NADH solution

- Lactate Dehydrogenase (LDH)
- **DASA-58** stock solution (in DMSO)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction master mix in the assay buffer containing PEP, ADP, NADH, and LDH at their final desired concentrations.
- Add **DASA-58** or vehicle (DMSO) to the appropriate wells of the 96-well plate.
- Add the recombinant PKM2 enzyme or cell lysate to each well.
- Initiate the reaction by adding the reaction master mix to all wells.
- Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C.
- Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
- Calculate the rate of NADH consumption from the linear portion of the curve. One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mol of pyruvate per minute.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- Cultured cells expressing PKM2
- **DASA-58** stock solution (in DMSO)

- Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- PCR tubes
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-PKM2 antibody

Procedure:

- Cell Treatment: Treat cultured cells with **DASA-58** or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1 hour at 37°C) to allow for compound uptake.
- Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
- Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or by adding lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fractions.
- Western Blotting: Analyze the amount of soluble PKM2 at each temperature point by SDS-PAGE and Western blotting using an anti-PKM2 antibody.

- Data Analysis: Quantify the band intensities and plot the fraction of soluble PKM2 as a function of temperature for both **DASA-58**-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the **DASA-58**-treated sample indicates target engagement.

## Assessment of PKM2 Tetramer Formation

This protocol outlines a method to assess the oligomeric state of PKM2 in response to **DASA-58** treatment using size-exclusion chromatography (SEC) or co-immunoprecipitation.

Materials:

- Cultured cells expressing PKM2
- **DASA-58** stock solution (in DMSO)
- Cell lysis buffer (non-denaturing)
- Size-exclusion chromatography column and system
- Co-immunoprecipitation reagents (e.g., anti-Flag antibody for Flag-tagged PKM2, Protein A/G beads)
- SDS-PAGE and Western blotting reagents
- Anti-PKM2 antibody

Procedure (Size-Exclusion Chromatography):

- Treat cells with **DASA-58** or vehicle.
- Lyse the cells under non-denaturing conditions.
- Clarify the lysate by centrifugation.
- Inject the lysate onto a size-exclusion chromatography column calibrated with molecular weight standards.
- Collect fractions and analyze them by SDS-PAGE and Western blotting for PKM2.

- An increase in the proportion of PKM2 eluting in the higher molecular weight fractions (corresponding to the tetramer) in **DASA-58**-treated cells indicates the promotion of tetramer formation.

Procedure (Co-Immunoprecipitation):

- Co-express two differently tagged versions of PKM2 (e.g., Flag-PKM2 and endogenous PKM2) in cells.
- Treat cells with **DASA-58** or vehicle.
- Lyse the cells and perform immunoprecipitation using an antibody against one of the tags (e.g., anti-Flag).
- Analyze the immunoprecipitate by Western blotting using an antibody against the other tag (or endogenous PKM2).
- An increased amount of co-immunoprecipitated PKM2 in **DASA-58**-treated cells suggests enhanced subunit association and tetramer formation.

## HIF-1 $\alpha$ Inhibition Assay

This protocol describes how to assess the inhibitory effect of **DASA-58** on HIF-1 $\alpha$  expression, which is often induced under hypoxic conditions or by inflammatory stimuli like lipopolysaccharide (LPS).

Materials:

- Cultured cells (e.g., macrophages or cancer cells)
- **DASA-58** stock solution (in DMSO)
- LPS or a hypoxia chamber to induce HIF-1 $\alpha$
- Cell lysis buffer
- SDS-PAGE and Western blotting reagents

- Anti-HIF-1 $\alpha$  antibody
- Optional: HIF-1 $\alpha$  reporter construct and luciferase assay system

Procedure (Western Blotting):

- Pre-treat cells with **DASA-58** or vehicle for a specified time.
- Induce HIF-1 $\alpha$  expression by treating with LPS or placing the cells in a hypoxia chamber.
- Lyse the cells and prepare whole-cell extracts.
- Analyze the expression levels of HIF-1 $\alpha$  by Western blotting using an anti-HIF-1 $\alpha$  antibody. A decrease in the HIF-1 $\alpha$  band intensity in **DASA-58**-treated cells indicates inhibition.

Procedure (Reporter Assay):

- Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).
- Pre-treat the transfected cells with **DASA-58** or vehicle.
- Induce HIF-1 $\alpha$  activity with LPS or hypoxia.
- Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions. A decrease in reporter activity in **DASA-58**-treated cells indicates inhibition of HIF-1 $\alpha$  transcriptional activity.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **DASA-58**, its impact on cellular metabolism, and a typical experimental workflow for its characterization.



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of **DASA-58** action on **PKM2** and glycolysis.



[Click to download full resolution via product page](#)

**Figure 2:** Downstream effects of **DASA-58**-mediated PKM2 activation.[Click to download full resolution via product page](#)

**Figure 3:** A typical experimental workflow for characterizing **DASA-58**.

## Conclusion

**DASA-58** represents a valuable research tool and a potential therapeutic lead for targeting the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action as a PKM2 activator provides a clear rationale for its anti-tumor effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with **DASA-58** and investigating the broader field of cancer metabolism. Further studies are warranted to fully elucidate the therapeutic potential of **DASA-58** and other PKM2 activators in various cancer types.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. One moment, please... [worthe-it.co.za]
- To cite this document: BenchChem. [DASA-58 as a Pyruvate Kinase M2 Activator: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606943#dasa-58-as-a-pyruvate-kinase-m2-activator\]](https://www.benchchem.com/product/b606943#dasa-58-as-a-pyruvate-kinase-m2-activator)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)